N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, also known as MP-10, is a novel synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonism and Therapeutic Potential : A study by Lan et al. (1999) found that certain pyrazole derivatives, closely related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, act as potent and selective antagonists for the brain cannabinoid receptor (CB1). These compounds may have therapeutic potential in mitigating the harmful effects of cannabinoids and cannabimimetic agents. The structural requirements for effective CB1 antagonism were identified, which included specific substituents on the pyrazole ring (Lan et al., 1999).
Molecular Interaction and Pharmacological Probes : Another study by Shim et al. (2002) explored the molecular interaction of a similar antagonist with the CB1 receptor. The study employed conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. This research aids in understanding receptor binding and can help in the development of pharmacological probes (Shim et al., 2002).
Antimycobacterial Activity : Gezginci et al. (1998) investigated the antimycobacterial activity of compounds structurally related to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide. These compounds, particularly those with isosteric substitutions, showed potential against Mycobacterium tuberculosis. The study suggests a role for such compounds in developing new treatments for tuberculosis (Gezginci et al., 1998).
In Vivo Binding to Mouse Brain CB1 Receptors : Gatley et al. (1996) investigated the binding of an iodine-labeled analog of this compound to cannabinoid CB1 receptors in the mouse brain. This study has implications for understanding the in vivo behavior of CB1 receptor ligands, which can be crucial for developing drugs targeting these receptors (Gatley et al., 1996).
Inverse Agonism at Cannabinoid CB1 Receptor : Hurst et al. (2006) studied biarylpyrazoles, similar to N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide, and their action as inverse agonists/antagonists at the cannabinoid CB1 receptor. Their findings suggest the importance of specific interactions with the receptor, which could guide the design of new therapeutic agents (Hurst et al., 2006).
Propiedades
IUPAC Name |
2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10-9-12(17-16-10)18-7-5-11(6-8-18)15-13(19)14(2,3)4/h9,11H,5-8H2,1-4H3,(H,15,19)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBFFSJFTPEKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pivalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.